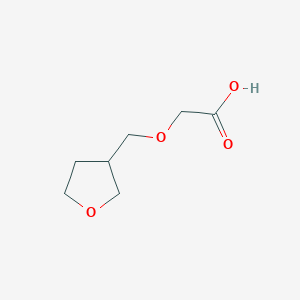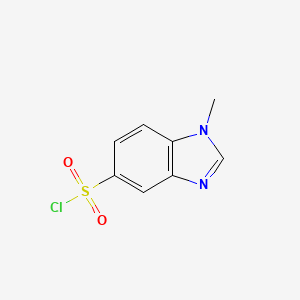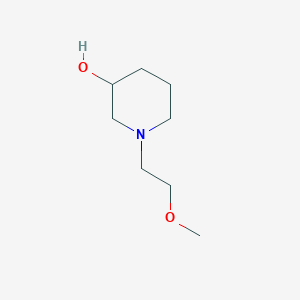
2-(Oxolan-3-ylmethoxy)acetic acid
Vue d'ensemble
Description
2-(Oxolan-3-ylmethoxy)acetic acid (OMA) is a synthetic organic compound. It has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, twelve hydrogen atoms, and four oxygen atoms . The exact structural layout is not provided in the available sources.Applications De Recherche Scientifique
Asymmetric Synthesis
The first reported asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which includes derivatives similar to 2-(Oxolan-3-ylmethoxy)acetic acid, showcases the stereoselective opening of enantiomerically enriched oxetanes. This method was applied in the synthesis of plakinic acid A, illustrating the compound's potential in the synthesis of complex natural products. This advancement is pivotal for drug discovery and the synthesis of bioactive molecules with defined stereochemistry (Dai et al., 2006).
Selective Esterifications
Research demonstrates the utility of Oxyma and its derivatives in selective esterifications of primary alcohols in water-containing solvents. This application is significant for pharmaceutical and organic synthesis, where selective esterification under mild conditions is desirable. Oxyma derivative (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate displayed remarkable effects in these reactions, indicating the potential of this compound derivatives in simplifying purification processes in chemical syntheses (Wang et al., 2012).
Safety Assessment in Food Contact Materials
A specific derivative of this compound, perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt, underwent safety assessment for use as a polymer production aid in the manufacture of fluoropolymers. This assessment focused on the potential migrations of the substance into food, highlighting its applicability in food packaging and safety considerations in the use of chemical compounds in materials in contact with food (Flavourings, 2014).
Catalysis and Polymer Synthesis
Innovative research has explored the copolymerization of lactic acid-derived 1,3-dioxolan-4-ones with oxiranes and vinyl ethers, demonstrating the versatility of dioxolane derivatives in polymer chemistry. This approach enables the synthesis of degradable copolymers and terpolymers, highlighting the potential of this compound derivatives in developing new materials with environmental benefits (Hyoi et al., 2019).
Propriétés
IUPAC Name |
2-(oxolan-3-ylmethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-7(9)5-11-4-6-1-2-10-3-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZAGQSWSQRRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933700-17-5 | |
| Record name | 2-[(oxolan-3-yl)methoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)






![[1,2]Oxazolo[4,3-c]quinolin-3-amine](/img/structure/B1423058.png)

![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)



![[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride](/img/structure/B1423072.png)
